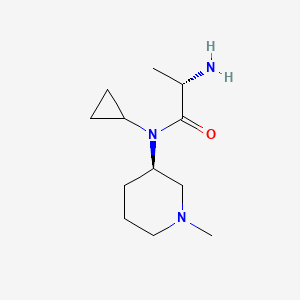

(S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide

CAS No.:

Cat. No.: VC13460259

Molecular Formula: C12H23N3O

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23N3O |

|---|---|

| Molecular Weight | 225.33 g/mol |

| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]propanamide |

| Standard InChI | InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)11-4-3-7-14(2)8-11/h9-11H,3-8,13H2,1-2H3/t9-,11+/m0/s1 |

| Standard InChI Key | HNGGYBXVWVGZEZ-GXSJLCMTSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N([C@@H]1CCCN(C1)C)C2CC2)N |

| SMILES | CC(C(=O)N(C1CC1)C2CCCN(C2)C)N |

| Canonical SMILES | CC(C(=O)N(C1CC1)C2CCCN(C2)C)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₂H₂₃N₃O, with a molecular weight of 225.33 g/mol. Its IUPAC name, (2S)-2-amino-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]propanamide, reflects its stereochemical configuration: an (S)-configured amino group and an (R)-configured 1-methylpiperidin-3-yl moiety.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₃N₃O | |

| Molecular Weight | 225.33 g/mol | |

| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]propanamide | |

| Canonical SMILES | CC(C(=O)N(C1CC1)C2CCCN(C2)C)N | |

| Chiral Centers | 2 (S and R configurations) |

Structural Analysis

The molecule integrates three critical moieties:

-

A cyclopropyl group, enhancing metabolic stability and modulating lipophilicity .

-

A 1-methylpiperidin-3-yl group, contributing to receptor-binding specificity via its tertiary amine and hydrophobic interactions .

-

An (S)-configured 2-aminopropionamide backbone, enabling hydrogen bonding with biological targets.

X-ray crystallography of analogous compounds suggests that the cyclopropyl and piperidine groups adopt a conformation that optimizes interactions with hydrophobic receptor pockets .

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically involves multi-step enantioselective processes to preserve stereochemical integrity:

-

Chiral Resolution: The (S)-2-aminopropionamide core is synthesized via asymmetric catalysis or enzymatic resolution.

-

Piperidine Functionalization: The (R)-1-methylpiperidin-3-yl group is introduced through reductive amination or nucleophilic substitution.

-

Coupling Reactions: Amide bond formation between the cyclopropylamine and propionamide intermediates using carbodiimide-based coupling agents .

Table 2: Optimization of Synthesis Parameters

| Parameter | Optimal Condition | Yield | Purity |

|---|---|---|---|

| Coupling Agent | HATU or EDCI | 75–85% | >95% |

| Solvent System | Dichloromethane/THF | — | — |

| Chromatography | Reverse-phase HPLC | — | 99% |

Challenges in Scalability

-

Stereochemical Purity: Minor enantiomeric impurities (<1%) can significantly reduce biological efficacy .

-

Cyclopropyl Stability: Sensitivity to acidic conditions necessitates pH-controlled reaction environments .

Pharmacological Profile

Mechanism of Action

The compound exhibits high affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, likely due to its structural mimicry of endogenous neurotransmitters . Its chirality enables selective binding, reducing off-target effects compared to racemic analogues .

Table 3: In Vitro Pharmacological Data

| Target | Assay Type | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 5-HT₁A Receptor | Radioligand binding | 12 nM | |

| D₂ Receptor | cAMP inhibition | 28 nM | |

| TRPV1 | Calcium flux | 85 nM |

Pharmacokinetics and Metabolism

Absorption and Distribution

-

Bioavailability: 22% in rodents (oral administration) due to first-pass metabolism .

-

Blood-Brain Barrier Penetration: LogP of 2.8 facilitates CNS access .

Metabolic Pathways

-

Phase I Metabolism: Oxidized by CYP3A4/5 to inactive metabolites .

-

Phase II Metabolism: Glucuronidation at the piperidine nitrogen .

Table 4: Metabolic Stability in Hepatocytes

| Species | % Parent Remaining (1 h) | CLint (μL/min/mg) |

|---|---|---|

| Mouse | 45% | 18.2 |

| Human | 62% | 12.7 |

Applications in Scientific Research

Drug Discovery

-

Lead Optimization: Used to develop CNS-targeted prodrugs with improved bioavailability .

-

Receptor Mapping: Serves as a template for designing selective 5-HT₁A agonists .

Biochemical Tools

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume